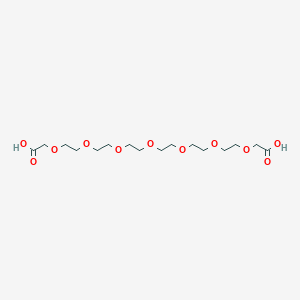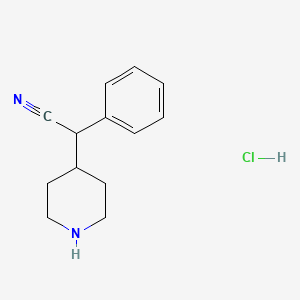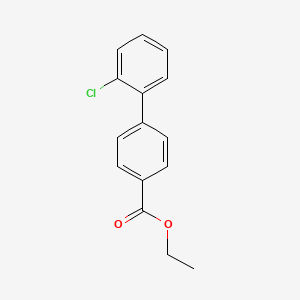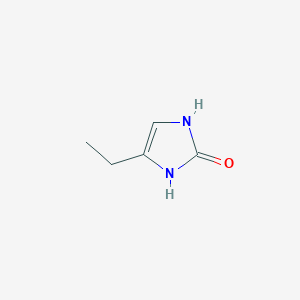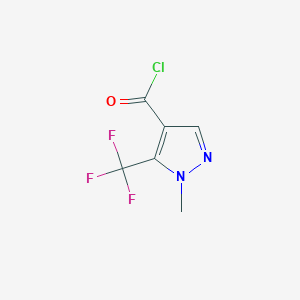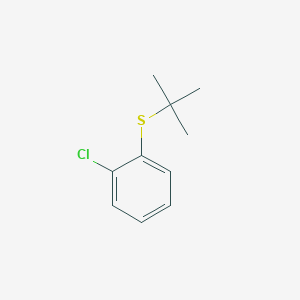
4-Fluoro-3,5-diiodobenzoic acid
Overview
Description
4-Fluoro-3,5-diiodobenzoic acid is an organic compound with the molecular formula C7H3FI2O2 It is a derivative of benzoic acid, where the hydrogen atoms at the 3rd and 5th positions on the benzene ring are replaced by iodine atoms, and the hydrogen atom at the 4th position is replaced by a fluorine atom
Preparation Methods
The synthesis of 4-Fluoro-3,5-diiodobenzoic acid can be achieved through several methods. One common approach involves the iodination of 4-fluorobenzoic acid. The reaction typically uses iodine monochloride (ICl) as the iodinating agent in the presence of glacial acetic acid. The reaction mixture is heated to around 80°C to facilitate the formation of the diiodinated product . Industrial production methods may involve similar iodination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Fluoro-3,5-diiodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halogenating agents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atoms are replaced by aryl or alkyl groups using palladium catalysts and boronic acids.
Scientific Research Applications
4-Fluoro-3,5-diiodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through coupling reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form strong halogen bonds.
Mechanism of Action
The mechanism of action of 4-Fluoro-3,5-diiodobenzoic acid involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The fluorine and iodine atoms in the compound can form strong halogen bonds with electron-rich sites on proteins and other biomolecules, modulating their activity and function. These interactions can affect various molecular pathways, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
4-Fluoro-3,5-diiodobenzoic acid can be compared with other halogenated benzoic acids, such as:
4-Fluorobenzoic acid: Lacks the iodine atoms, making it less reactive in substitution and coupling reactions.
3,5-Diiodobenzoic acid: Lacks the fluorine atom, which reduces its ability to form strong halogen bonds.
4-Chloro-3,5-diiodobenzoic acid: Similar structure but with a chlorine atom instead of fluorine, which affects its reactivity and interaction with molecular targets.
The unique combination of fluorine and iodine atoms in this compound gives it distinct chemical properties and makes it a valuable compound for various applications .
Properties
IUPAC Name |
4-fluoro-3,5-diiodobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FI2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHNCPIADQEMFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)F)I)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FI2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462131 | |
| Record name | 4-Fluoro-3,5-diiodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847862-87-7 | |
| Record name | 4-Fluoro-3,5-diiodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2-[[(2,5-dimethylphenyl)imino]methyl]-](/img/structure/B3057671.png)
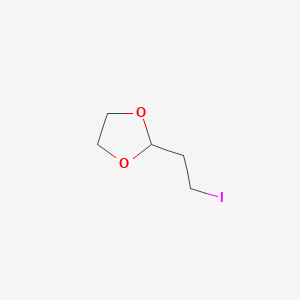

![Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-](/img/structure/B3057674.png)

